Structural Elucidation and NMR Characterization of Methyl 5,5-dimethoxypiperidine-3-carboxylate: A Predictive and Mechanistic Framework
Structural Elucidation and NMR Characterization of Methyl 5,5-dimethoxypiperidine-3-carboxylate: A Predictive and Mechanistic Framework
Executive Summary
In modern drug discovery, highly functionalized piperidine derivatives serve as critical scaffolds for pharmacophore development. Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4)[1] is a complex saturated heterocycle featuring a secondary amine, a methyl ester, and a dimethyl ketal. Because direct empirical literature data for this specific compound is sparse[1], structural validation relies on rigorous predictive models grounded in density functional theory (DFT) benchmarking and established empirical additivity rules[2].
This whitepaper provides an in-depth mechanistic guide to the 1 H and 13 C NMR chemical shifts of this molecule. By detailing the causality behind conformational dynamics, chemical shielding, and 2D NMR validation protocols, this guide equips analytical scientists with a self-validating framework for structural elucidation.
Conformational Dynamics & Structural Topology
To accurately assign NMR chemical shifts, one must first understand the 3D conformation of the molecule[3]. The piperidine ring predominantly adopts a chair conformation in solution.
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Steric Causality: The bulky methyl ester at C3 will strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes.
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Ketal Orientation: The dimethyl ketal at C5 forces one methoxy group into an axial position and the other into an equatorial position.
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Symmetry Breaking: The chiral center at C3 breaks the plane of symmetry, rendering the methylene protons at C2, C4, and C6, as well as the two ketal methoxy groups, diastereotopic .
Figure 1: Connectivity and preferred conformational topology of the piperidine core.
Mechanistic Analysis of 1 H NMR Chemical Shifts
The predicted 1 H NMR spectrum (Table 1) is governed by magnetic anisotropy, inductive effects, and the Karplus relationship for coupling constants.
Causality of Chemical Shifts:
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Nitrogen Anisotropy (C2 & C6): Protons adjacent to the amine (C2, C6) are deshielded. In piperidine chairs, equatorial protons resonate downfield of axial protons due to the magnetic anisotropy of the adjacent C-C bonds and the nitrogen lone pair.
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Absence of Vicinal Coupling at C6: Because C5 is a quaternary ketal carbon, the C6 protons only exhibit large geminal coupling ( 2J≈13 Hz) and no vicinal coupling, appearing as distinct doublets.
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Diastereotopic Ketal Methoxy Groups: The stereocenter at C3 ensures the two OCH 3 groups at C5 experience different magnetic environments, resulting in two distinct singlets.
Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Mechanistic Rationale |
| N-H | 1.80 - 2.20 | br s | 1H | - | Broadened by 14 N quadrupolar relaxation. |
| C2-H eq | 3.10 | dd | 1H | 12.0, 4.5 | Deshielded by N lone pair; eq-ax and eq-eq couplings. |
| C2-H ax | 2.60 | dd | 1H | 12.0, 10.5 | Upfield of eq proton; large trans-diaxial coupling to C3-H ax . |
| C3-H ax | 2.50 - 2.70 | m | 1H | - | Deshielded by inductive effect of the ester carbonyl. |
| C4-H eq | 2.10 | ddd | 1H | 13.5, 4.5, 2.0 | Shielded relative to C2; adjacent to ketal. |
| C4-H ax | 1.40 | dd | 1H | 13.5, 11.5 | Most shielded ring proton; large trans-diaxial coupling to C3. |
| C6-H eq | 2.90 | d | 1H | 13.0 | Deshielded by N; no vicinal coupling (C5 is quaternary). |
| C6-H ax | 2.50 | d | 1H | 13.0 | Geminal coupling only. |
| OCH 3 (Ester) | 3.68 | s | 3H | - | Standard methyl ester resonance. |
| OCH 3 (Ketal) | 3.15, 3.20 | s, s | 3H, 3H | - | Diastereotopic methoxy groups due to C3 chirality. |
Mechanistic Analysis of 13 C NMR Chemical Shifts
Carbon chemical shifts are highly sensitive to electronegative substituents. The predictive benchmarking of small organic molecules[2] allows for highly accurate assignments of functionalized heterocycles.
Causality of Chemical Shifts:
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The Ketal Carbon (C5): The defining feature of this spectrum is the C5 quaternary carbon. Bonded to two highly electronegative oxygen atoms, it experiences severe electron withdrawal, pushing its shift to the characteristic acetal/ketal region of ~98-100 ppm [2].
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Alpha-Nitrogen Carbons (C2 & C6): Both carbons are deshielded by the adjacent nitrogen, but C6 is further deshielded by the β -effect of the two ketal oxygens at C5.
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Type | Mechanistic Rationale |
| C=O (Ester) | 174.0 | Quaternary | Highly deshielded carbonyl carbon. |
| C5 (Ketal) | 98.5 | Quaternary | Diagnostic ketal shift; deshielded by two oxygen atoms. |
| C6 | 52.0 | CH 2 | α to Nitrogen, β to ketal oxygens. |
| OCH 3 (Ester) | 51.8 | CH 3 | Standard ester methoxy shift. |
| C2 | 48.5 | CH 2 | α to Nitrogen, β to ester. |
| OCH 3 (Ketal) | 47.5, 48.0 | CH 3 | Diastereotopic ketal methoxy carbons. |
| C3 | 40.5 | CH | α to carbonyl; inductive deshielding. |
| C4 | 36.0 | CH 2 | Aliphatic methylene, bounded by methine and ketal. |
Experimental Protocols: A Self-Validating NMR Workflow
To transition from theoretical prediction to empirical certainty, researchers must employ a self-validating system. 1D NMR alone is insufficient for this molecule due to signal overlap in the 2.50–3.20 ppm region. The following protocol guarantees unambiguous assignment.
Step-by-Step Methodology
Step 1: Sample Preparation
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Action: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v TMS.
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Causality: This concentration prevents aggregation-induced chemical shift drifting (common in secondary amines) while providing sufficient signal-to-noise (S/N) for 13 C acquisition[2].
Step 2: 1D 1 H Acquisition
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Action: Acquire at 400 MHz (or higher) using 16 scans and a relaxation delay (D1) of 2.0 seconds.
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Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1 ) of all protons, guaranteeing accurate integration for the 17 protons in the molecule.
Step 3: 1D 13 C{ 1 H} Acquisition
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Action: Acquire at 100 MHz using 1024 scans, a 30° flip angle, and D1 = 2.0s.
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Causality: Broad-band decoupling simplifies the spectrum to singlets. The high scan count is mandatory to resolve the quaternary carbons (C=O and C5), which lack signal enhancement from the Nuclear Overhauser Effect (NOE) and have long T1 relaxation times.
Step 4: 2D Correlation (The Validation Engine)
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Action: Execute COSY, HSQC, and HMBC sequences.
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Causality:
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COSY maps the contiguous C2-C3-C4 spin system.
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HSQC differentiates the overlapping C2/C6 methylene protons by correlating them to their distinct 13 C shifts.
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HMBC is the only way to unambiguously assign the C5 quaternary carbon. A 3-bond ( 3JCH ) correlation from the ketal OCH 3 protons to the ~98.5 ppm carbon definitively proves the ketal position.
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Figure 2: Self-validating 1D and 2D NMR experimental workflow for structural elucidation.
References
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PubChemLite : Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4). University of Luxembourg / PubChem.[1] URL:[Link]
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ECHA CHEM : Identity - methyl 5,5-dimethoxypiperidine-3-carboxylate. European Chemicals Agency.[3] URL:[Link]
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National Institutes of Health (PMC) : DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.[2] URL:[Link]
